molecular formula C19H19N3O4 B2759976 11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-74-0

11-Methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2759976
CAS No.: 863668-74-0
M. Wt: 353.378
InChI Key: OAMNHZZRDZNOCH-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system featuring a fused oxa (oxygen-containing) and triaza (three nitrogen atoms) backbone. Its structure includes a phenyl group at position 8, a methyl group at position 11, and a propyl substituent at position 12.

Properties

IUPAC Name

11-methyl-8-phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-9-22-16-15(17(23)21(2)19(22)25)13(11-7-5-4-6-8-11)14-12(20-16)10-26-18(14)24/h4-8,13,20H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNHZZRDZNOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest analogue identified is 11,13-Dimethyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0³⁷]trideca-1(9),3(7)-diene-6,10,12-trione (hereafter referred to as Compound A) . Key differences include:

Substituent Variations: Position 8: The target compound has a simple phenyl group, while Compound A features a 3,4,5-trimethoxyphenyl group. Position 13: The target compound has a propyl group, whereas Compound A retains a methyl group. The longer propyl chain may increase lipophilicity, affecting membrane permeability or metabolic stability.

Crystallographic and Computational Analysis: Structural determination of such tricyclic systems often relies on software like SHELXL, which refines small-molecule crystal structures . For example, bulkier groups (e.g., trimethoxyphenyl in Compound A) may induce torsional strain, altering solubility or stability .

Hypothetical Property Comparison Table

Property Target Compound Compound A
Molecular Weight (g/mol) ~413.4 (calculated) ~469.5 (calculated)
Substituents 8-Phenyl, 11-Methyl, 13-Propyl 8-(3,4,5-Trimethoxyphenyl), 11,13-Dimethyl
Lipophilicity (logP) Higher (propyl chain) Moderate (methoxy groups)
Electron Density Lower (no methoxy donors) Higher (methoxy O-atoms)
Synthetic Accessibility Likely challenging (propyl group) Complex (multiple methoxy additions)

Q & A

Basic Research: How can the synthesis of this compound be optimized for high purity and yield?

Methodological Answer:
Optimization involves multi-step reaction control:

  • Step 1 : Select precursors with appropriate steric and electronic properties (e.g., substituted benzofuran derivatives for ring formation) .

  • Step 2 : Fine-tune reaction conditions:

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature60–80°CAvoids side reactions
    SolventAnhydrous THF or DCMEnhances solubility
    CatalystLewis acids (e.g., ZnCl₂)Accelerates cyclization
  • Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution) to remove unreacted starting materials .

Basic Research: What spectroscopic and structural characterization techniques are recommended for this compound?

Methodological Answer:
Use a combination of:

  • X-ray Crystallography : Resolves the tricyclic core and substituent orientations (e.g., bond angles < 120° for strained rings) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and methyl/propyl environments (δ 1.0–2.5 ppm) .
    • ¹³C NMR : Detect carbonyl signals (δ 170–190 ppm) and heterocyclic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₃O₃: 348.1348) .

Advanced Research: How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the oxa-triazatricyclo core may exhibit HOMO localization at the oxygen atom, suggesting susceptibility to electrophilic attack .

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS. Parameters:

    Force FieldSolvent ModelSimulation Time
    CHARMM36TIP3P water100 ns
  • Validate predictions with experimental kinetics (e.g., IC₅₀ assays for enzyme inhibition) .

Advanced Research: How to resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Analysis Framework :
    • Replicate Experiments : Confirm data consistency under identical conditions .
    • Cross-Validation : Compare with analogous compounds (e.g., 13-methyl-10,11-dioxatricyclo derivatives) to identify atypical signals .
    • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of methyl and phenyl groups .
  • Case Study : A ¹³C NMR discrepancy at δ 170 ppm (expected for a carbonyl) might indicate tautomerism; variable-temperature NMR can confirm dynamic equilibria .

Advanced Research: How to design a theoretical framework for studying this compound’s bioactivity?

Methodological Answer:

  • Step 1 : Link to existing theories (e.g., lock-and-key model for enzyme inhibition) to hypothesize binding modes .

  • Step 2 : Define research axes:

    AxisMethodologyOutcome Metric
    Enzyme KineticsMichaelis-Menten assaysKᵢ (inhibition constant)
    CytotoxicityMTT assay on cell linesIC₅₀ (cell viability)
  • Step 3 : Integrate cheminformatics tools (e.g., SwissADME) to predict ADMET properties and prioritize in vitro testing .

Basic Research: What are the critical parameters for scaling up synthesis in laboratory settings?

Methodological Answer:

  • Key Parameters :

    ParameterLab Scale (mg)Pilot Scale (g)Adjustment Strategy
    Reaction Volume10 mL1 LMaintain solvent/reagent ratios
    Mixing EfficiencyMagnetic stirrerMechanical stirrerOptimize shear forces
    Heat DissipationOil bathJacketed reactorMonitor exothermic peaks
  • Quality Control : Use inline FTIR to track reaction progress and HPLC for purity assessment (>98%) .

Advanced Research: How to investigate the compound’s potential in non-linear optical (NLO) materials?

Methodological Answer:

  • Theoretical Framework : Apply the two-level model to calculate hyperpolarizability (β) using DFT. The phenyl and propyl groups may enhance electron delocalization .
  • Experimental Validation :
    • Z-Scan Technique : Measure third-order susceptibility (χ³) in thin films.
    • Single-Crystal Polarimetry : Correlate crystallographic data (e.g., P2₁/c space group) with anisotropic NLO responses .

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